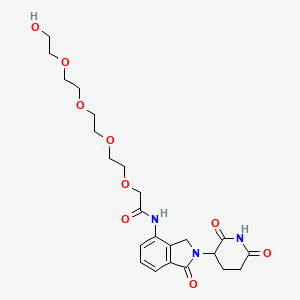

Lenalidomide-acetamido-O-PEG4-OH

Description

Lenalidomide-acetamido-O-PEG4-OH is a polyethylene glycol (PEG)-conjugated derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD). The parent compound, lenalidomide (C₁₃H₁₃N₃O₃; molecular weight 259.26 g/mol), is a thalidomide analog with enhanced efficacy and reduced toxicity. Its primary applications include treating multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies via mechanisms such as cereblon-dependent ubiquitination of target proteins (e.g., IKZF1/3) and immunomodulation .

The PEGylation of lenalidomide—specifically the addition of an acetamido-O-PEG4-OH moiety—aims to improve pharmacokinetic properties, such as solubility, plasma half-life, and tissue penetration.

Properties

Molecular Formula |

C23H31N3O9 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |

InChI |

InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30) |

InChI Key |

IEZNHLNOCGEUSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-OH involves several steps. The initial step is the synthesis of lenalidomide, which is achieved through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride This is typically done through a series of coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The PEG linker allows for substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its therapeutic properties .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of PEGylation on drug solubility and stability.

Biology: Investigated for its potential to modulate immune responses and enhance the efficacy of immunotherapies.

Mechanism of Action

Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to improved immune responses.

Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Direct Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways.

Comparison with Similar Compounds

Lenalidomide (CC-5013, Revlimid)

4-Nitro Analogue of Lenalidomide

- CAS Number : 827026-45-9

- Structure: Features a nitro group substitution at the 4-position of the isoindole ring, replacing the amino group in lenalidomide.

- Applications: Primarily used as a reference standard or impurity in pharmaceutical analysis. The nitro group may alter cereblon binding affinity, reducing immunomodulatory activity compared to lenalidomide .

This compound

- Molecular Weight : Estimated ~500–600 g/mol (based on addition of PEG4-OH moiety, ~194 g/mol).

- Solubility : Expected to exhibit enhanced aqueous solubility due to PEGylation, reducing reliance on DMSO as a solvent.

- Applications : Hypothesized to improve tumor targeting and reduce renal clearance, though clinical data are lacking. PEGylation may mitigate side effects like neutropenia associated with unmodified lenalidomide.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Solubility | CAS Number | Key Applications |

|---|---|---|---|---|

| Lenalidomide | 259.26 | DMSO | 191732-72-6 | Multiple myeloma, MDS |

| 4-Nitro Analogue | ~283.26* | Not reported | 827026-45-9 | Pharmaceutical impurity analysis |

| This compound | ~500–600 (estimated) | Aqueous (inferred) | Not available | Preclinical drug delivery optimization |

*Estimated based on substitution of -NH₂ with -NO₂.

Mechanistic and Pharmacokinetic Insights

- Cereblon Binding : Lenalidomide and its 4-nitro analogue bind cereblon, but the nitro group’s electron-withdrawing effects likely reduce interaction efficiency . PEGylation in this compound may sterically hinder cereblon engagement, necessitating structural optimization.

- Half-Life Extension : PEGylation typically extends plasma half-life by reducing renal filtration. For example, PEGylated interferon-α has a 10-fold longer half-life than its native form; similar benefits are anticipated for this compound.

- Toxicity Profile : Lenalidomide’s dose-limiting toxicities (e.g., myelosuppression) may be alleviated in the PEGylated form due to targeted delivery, though this requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.